6-nitro-1H-indazol-4-amine

Nitric Oxide Synthase Enzyme Inhibition Neuropharmacology

Optimal scaffold for NOS inhibition (5.6× potency improvement over parent indazole) and TDO/IDO1 dual-targeting. C4-amine enables derivatization while C6-nitro modulates selectivity and reduction potential. Cannot substitute with 7-nitro or other regioisomers—electronic distribution and dimerization behavior differ fundamentally. ≥98% purity standard.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 1082041-92-6
Cat. No. B1370948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-1H-indazol-4-amine
CAS1082041-92-6
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)C=NN2)[N+](=O)[O-]
InChIInChI=1S/C7H6N4O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,8H2,(H,9,10)
InChIKeyPXAQCICIBJWARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1H-indazol-4-amine (CAS 1082041-92-6) Procurement Guide: Compound Class and Baseline Characteristics for Scientific Selection


6-Nitro-1H-indazol-4-amine (CAS 1082041-92-6) is a heterocyclic aromatic compound characterized by an indazole core with a nitro group at the 6-position and an amine group at the 4-position. This specific substitution pattern creates a dual-functionality scaffold with a molecular weight of 178.15 g/mol and the formula C7H6N4O2 . Its reactivity profile enables reduction of the nitro group to form 1H-indazol-4,6-diamine, as well as oxidation and substitution reactions that support diverse derivatization strategies . The compound is typically available at ≥98% purity from major chemical suppliers .

Why Generic Substitution Fails: 6-Nitro-1H-indazol-4-amine (CAS 1082041-92-6) Cannot Be Replaced by Simple Indazole Analogs


Scientific and industrial users cannot simply substitute 6-nitro-1H-indazol-4-amine with a generic or closely related indazole analog because the precise regiochemistry of its dual functional groups dictates both its chemical reactivity and its biological selectivity. Even a single change—such as repositioning the nitro group from the 6- to the 7-position—yields a compound with markedly different properties [1]. The 4-position amine is a critical site for derivatization, while the 6-position nitro group profoundly influences the molecule's electronic distribution and reduction potential. Electrochemical and spectroscopic studies have confirmed that 1-alkyl and 2-alkyl substituted nitroindazoles exhibit fundamentally different electronic distributions, underscoring that seemingly minor structural changes produce significant alterations in physicochemical behavior [2]. Therefore, substitution with a different regioisomer or a less functionalized analog carries a high risk of irreproducible results in downstream applications.

6-Nitro-1H-indazol-4-amine (CAS 1082041-92-6) Quantitative Differentiation Evidence: Comparative NOS Inhibition, Reactivity, and Physicochemical Data


Enzymatic NOS Inhibition: Head-to-Head IC50 Comparison of 6-Nitroindazole vs. Indazole and Other Regioisomers

In a comparative in vitro enzymatic assay of rat cerebellar nitric oxide synthase (NOS), 6-nitroindazole—the core scaffold of the target compound—demonstrated an IC50 value of 31.6 ± 3.4 µM. This potency is 5.6-fold higher than that of the unsubstituted parent compound indazole, which exhibited an IC50 of 177.8 ± 2.1 µM. The assay also established a clear potency hierarchy among regioisomers: 7-nitroindazole (0.9 ± 0.1 µM) was most potent, followed by 6-nitroindazole (31.6 µM), then 5-nitroindazole (47.3 µM). The 4-amine functionality of the target compound is not present in this 6-nitroindazole comparator but serves as the critical derivatization handle for building on this established potency [1].

Nitric Oxide Synthase Enzyme Inhibition Neuropharmacology

In Vivo Antinociceptive Activity: Comparative ED50 Values for 6-Nitroindazole in Mouse Pain Models

In vivo antinociceptive efficacy was directly compared among indazole analogs in two mouse pain models: formalin-induced hindpaw licking (late phase) and acetic acid-induced abdominal constriction. 6-Nitroindazole produced dose-related antinociception with ED50 values of 62.5 mg kg⁻¹ and 44.0 mg kg⁻¹ in the two assays, respectively. In contrast, the unsubstituted parent compound indazole yielded ED50 values of 41.0 mg kg⁻¹ and 48.5 mg kg⁻¹. 7-Nitroindazole, the more potent NOS inhibitor, exhibited ED50 values of 27.5 mg kg⁻¹ and 22.5 mg kg⁻¹. Importantly, 6-amino indazole, 3-indazolinone, and 6-sulphanilimido indazole were inactive at 50 mg kg⁻¹, confirming that in vivo activity is not a general indazole class property but depends critically on specific substitution [1].

Antinociception In Vivo Pharmacology Analgesic Research

Electrochemical Differentiation: Unique Dimerization Behavior of N1-H 6-Nitroindazoles

Cyclic voltammetry (CV) studies directly comparing 1-alkyl and 2-alkyl substituted nitroindazoles with their N1-H counterparts revealed a behavior unique to N1-H nitroindazoles: the ability to undergo dimer formation during electrochemical reduction. This dimerization behavior was consistently observed across 5-nitroindazole, 6-nitroindazole, and related 4- and 7-nitroindazole regioisomers when the N1 position remained unsubstituted. DFT computations provided strong support for the experimental CV data, confirming that the electronic distribution in the N1-H tautomeric form facilitates this distinct reactivity pathway [1][2].

Electrochemistry Nitroreduction Reactivity Profiling

SAR Foundation for TDO/IDO1 Selectivity: Differential Roles of 4- and 6-Position Substituents

Structure-activity relationship (SAR) analysis of a series of 4,6-disubstituted-1H-indazole-4-amine derivatives revealed that substituents at the C-4 position of 1H-indazole are beneficial for TDO inhibition and direct tumoricidal effects, whereas substituents at the C-6 position significantly affect the activity and selectivity profile between IDO1 and TDO. In this context, the target compound 6-nitro-1H-indazol-4-amine provides the essential dual-substitution pattern with an amine at C-4 (for further derivatization toward TDO targeting) and a nitro group at C-6 (for modulating IDO1/TDO selectivity). Derivatives built on this scaffold achieved nanomolar potency against TDO, with lead compounds HT-28 and HT-30 exhibiting IC50 values of 0.62 µM and 0.17 µM, respectively [1].

Immuno-Oncology TDO/IDO1 Inhibition Structure-Activity Relationship

Physicochemical Baseline: Key Calculated Properties vs. Indazole Parent

The introduction of the 6-nitro and 4-amino functional groups produces substantial shifts in key physicochemical parameters relative to the unsubstituted indazole parent scaffold. The calculated LogP (octanol-water partition coefficient) for 6-nitro-1H-indazol-4-amine is 1.48, with a topological polar surface area (TPSA) of 97.84 Ų, compared to unsubstituted indazole which has a LogP of approximately 1.77 and TPSA of 28.68 Ų. These differences—a 0.29 unit decrease in lipophilicity and a 69.16 Ų increase in polar surface area—reflect the impact of the dual nitro and amine substitutions and have direct implications for aqueous solubility and membrane permeability [1].

Physicochemical Properties Drug Likeness Pre-formulation

6-Nitro-1H-indazol-4-amine (CAS 1082041-92-6) Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Nitric Oxide Synthase (NOS) Probe Development and Neuropharmacology Research

For research programs investigating the role of nitric oxide synthase in neurological or cardiovascular systems, 6-nitro-1H-indazol-4-amine serves as the optimal core scaffold. Its 6-nitroindazole core exhibits an NOS inhibitory IC50 of 31.6 µM, representing a 5.6-fold improvement over the unsubstituted parent indazole (177.8 µM). The 4-position amine provides a derivatization site for attaching additional functional groups without ablating the core's established NOS activity, enabling the design of more potent and selective probes [1].

Immuno-Oncology TDO/IDO1 Inhibitor Scaffold Derivatization

This compound is the scaffold of choice for medicinal chemistry programs developing dual-targeting TDO/IDO1 inhibitors for cancer immunotherapy. SAR analysis has established that the C-4 position (amine) supports TDO inhibition when derivatized, while the C-6 position (nitro) modulates the selectivity profile between IDO1 and TDO. Derivatives synthesized from this scaffold have achieved nanomolar potency against TDO (IC50 as low as 0.17 µM) and demonstrated in vivo antitumor activity in CT-26 allograft models. Substituting an analog lacking either the C-4 amine or the C-6 nitro would preclude access to this validated SAR trajectory [2].

Electrochemical Nitroreduction and Redox Mechanism Studies

For research groups conducting electrochemical or spectroscopic studies of nitroaromatic compounds, 6-nitro-1H-indazol-4-amine provides a well-characterized N1-H nitroindazole system with documented dimerization behavior under reductive conditions. Cyclic voltammetry data confirm that N1-H nitroindazoles uniquely form dimers during electrochemical reduction—a behavior not observed in N1-alkyl or N2-alkyl substituted analogs. This makes the compound an essential reference standard for comparative redox studies of heterocyclic nitro compounds [3].

Synthetic Building Block for Parallel Synthesis and Library Construction

As a dual-functional building block, 6-nitro-1H-indazol-4-amine enables divergent synthetic strategies via two orthogonal reactive sites. The 4-position primary amine undergoes acylation, sulfonamidation, and alkylation reactions, while the 6-position nitro group can be selectively reduced to yield 1H-indazol-4,6-diamine for subsequent derivatization. This dual functionality supports parallel library synthesis and structure-activity relationship exploration in drug discovery programs, offering versatility that simpler indazole analogs (e.g., 1H-indazole or 1H-indazol-4-amine lacking the nitro group) cannot provide .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-nitro-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.